molecular formula C5H11NO3 B13153781 N-[(2R)-2,3-Dihydroxypropyl]acetamide

N-[(2R)-2,3-Dihydroxypropyl]acetamide

Cat. No.: B13153781
M. Wt: 133.15 g/mol
InChI Key: FHBNPEJLQIGOPC-RXMQYKEDSA-N
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Description

N-[(2R)-2,3-Dihydroxypropyl]acetamide is a chiral acetamide derivative characterized by a central acetamide group (-NHCOCH₃) attached to a 2,3-dihydroxypropyl chain in the (R)-configuration. The compound’s structure combines hydrophilic hydroxyl groups with the hydrogen-bonding capacity of the amide moiety, making it highly soluble in polar solvents and biologically relevant environments. The dihydroxypropyl group may enhance interactions with biomolecular targets, such as enzymes or receptors, while the acetamide group contributes to metabolic stability compared to primary amines .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

N-[(2R)-2,3-dihydroxypropyl]acetamide

InChI

InChI=1S/C5H11NO3/c1-4(8)6-2-5(9)3-7/h5,7,9H,2-3H2,1H3,(H,6,8)/t5-/m1/s1

InChI Key

FHBNPEJLQIGOPC-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)NC[C@H](CO)O

Canonical SMILES

CC(=O)NCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2,3-Dihydroxypropyl]acetamide typically involves the reaction of acetamide with a suitable dihydroxypropyl precursor. One common method is the reaction of acetamide with glycidol under acidic or basic conditions to yield the desired product. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2,3-Dihydroxypropyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2R)-2,3-Dihydroxypropyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2R)-2,3-Dihydroxypropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Table 1: Structural Features and Implications

Compound Name Key Structural Features Impact on Properties/Activity
This compound (R)-2,3-dihydroxypropyl, acetamide High hydrophilicity, stereospecific interactions
2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide Diethoxy, chloro, hydroxypropyl Reduced polarity due to ethoxy groups; lower bioactivity
(S)-N-(3-Chloro-2-hydroxypropyl)acetamide (S)-chloro-hydroxypropyl, acetamide Enantiomeric differences in receptor binding; moderate cytotoxicity
N-(2-Hydroxyethyl)acetamide Hydroxyethyl, acetamide Lower steric hindrance; reduced cytotoxicity
Iohexol precursor (5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) Triiodo, dihydroxypropyl, isophthalamide Iodination critical for X-ray contrast applications

Key Observations :

  • Hydrophilicity : The dihydroxypropyl group in the target compound enhances water solubility compared to ethoxy () or chlorinated () analogs.
  • Stereochemistry : The (R)-configuration may lead to distinct biological interactions compared to the (S)-enantiomer of 3-chloro-2-hydroxypropyl acetamide, which shows variable potency in enzyme inhibition .

Key Observations :

  • However, chloro-substituted analogs exhibit higher activity due to electrophilic reactivity .
  • Cytotoxicity: The target compound’s lack of chloro or cyano groups (cf. ) suggests lower cytotoxicity compared to halogenated derivatives, aligning with trends observed in hydroxyethyl acetamides .

Biological Activity

N-[(2R)-2,3-Dihydroxypropyl]acetamide, a compound with notable biological properties, has garnered attention for its potential applications in various fields including medicine and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by its acetamide functional group attached to a dihydroxypropyl chain. The stereochemistry of the compound plays a crucial role in its biological interactions, influencing its reactivity and binding affinity to molecular targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing multiple mechanisms through which it exerts its effects:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. Its interaction with nucleophilic sites on proteins suggests potential for therapeutic applications in enzyme-related diseases.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the context of developing new antibiotics.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting potential use in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects primarily involves the formation of covalent bonds with target proteins. This interaction can lead to:

  • Modification of Protein Function : By binding to specific sites on proteins, the compound can modulate their activity, potentially leading to reduced inflammation or altered metabolic processes.
  • Enhanced Solubility : The dihydroxypropyl moiety may improve the solubility of the compound in biological systems, facilitating better interaction with target molecules.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, demonstrating promising antimicrobial efficacy .

Table 1: Biological Activity Summary

Activity TypeObserved EffectConcentration Range
Enzyme InhibitionSignificant reduction in activity10 µM
AntimicrobialEffective against S. aureus15 - 30 µg/mL
Anti-inflammatoryReduction in inflammatory markersVaries by assay

Table 2: Mechanistic Insights

MechanismDescription
Covalent Bond FormationInteraction with nucleophilic sites on proteins
Protein ModificationAlteration of protein function leading to therapeutic effects

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